2-{[(3-Bromo-2-hydroxyphenyl)methyl]amino}propane-1,3-diol
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Overview
Description
2-{[(3-Bromo-2-hydroxyphenyl)methyl]amino}propane-1,3-diol is a chemical compound with the molecular formula C10H14BrNO3. It is primarily used for research purposes and has various applications in scientific studies .
Preparation Methods
The synthesis of 2-{[(3-Bromo-2-hydroxyphenyl)methyl]amino}propane-1,3-diol involves several steps. One common method includes the reaction of 3-bromo-2-hydroxybenzaldehyde with 2-amino-1,3-propanediol under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production.
Chemical Reactions Analysis
2-{[(3-Bromo-2-hydroxyphenyl)methyl]amino}propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-{[(3-Bromo-2-hydroxyphenyl)methyl]amino}propane-1,3-diol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(3-Bromo-2-hydroxyphenyl)methyl]amino}propane-1,3-diol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of the research .
Comparison with Similar Compounds
2-{[(3-Bromo-2-hydroxyphenyl)methyl]amino}propane-1,3-diol can be compared with other similar compounds such as:
2-Amino-2-hydroxymethyl-1,3-propanediol: This compound has similar structural features but lacks the bromine atom.
3-Bromo-2-methylpropene: Another brominated compound with different functional groups and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H14BrNO3 |
---|---|
Molecular Weight |
276.13 g/mol |
IUPAC Name |
2-[(3-bromo-2-hydroxyphenyl)methylamino]propane-1,3-diol |
InChI |
InChI=1S/C10H14BrNO3/c11-9-3-1-2-7(10(9)15)4-12-8(5-13)6-14/h1-3,8,12-15H,4-6H2 |
InChI Key |
KVGYVYOAGUXWRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)O)CNC(CO)CO |
Origin of Product |
United States |
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